Bis(2-pyrimidyl) disulfide

Overview

Description

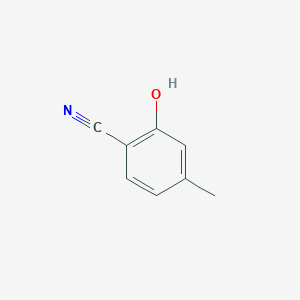

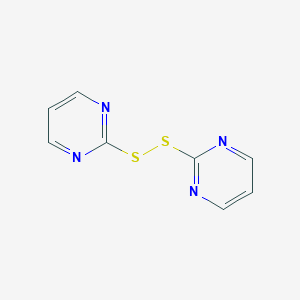

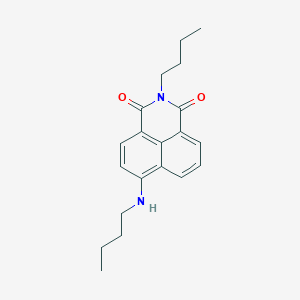

Bis(2-pyrimidyl) disulfide is an organic compound with the molecular formula C₈H₆N₄S₂ It is characterized by the presence of two pyrimidyl groups connected by a disulfide bond

Mechanism of Action

Target of Action

The primary target of Bis(2-pyrimidyl) disulfide is the S-S bond in organic sulfur compounds . The compound interacts with this bond, leading to its cleavage and subsequent changes in the structure of the target molecule .

Mode of Action

This compound operates through a unique mechanism involving the pyrimidine group. The pyrimidine group’s super-delocalization effect reduces the energy of the S-S bond . Simultaneously, the interaction between the pyrimidine N and lithium ions alleviates the dissolution of the active substance in the electrolyte . This dual action facilitates the rapid charging and discharging of rechargeable lithium batteries .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the charging and discharging of lithium batteries. The compound accelerates the dissociation electron transfer (DET) reaction during the redox process, promoting the coordination of Li+ with the pyridine base .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in the context of lithium batteries. The compound exhibits excellent kinetic properties, contributing to the high reversibility of charge transfer in rechargeable lithium batteries .

Result of Action

The action of this compound results in the formation of a lithium-organic sulfur battery with high rate performance and long cycle stability . The compound’s action also mitigates the “shuttle effect” that reduces the utilization rate of the organic sulfur cathode, thereby enhancing the longevity of the battery .

Action Environment

The action of this compound is influenced by the environment within the lithium battery. The presence of lithium ions and the nature of the electrolyte play crucial roles in the compound’s efficacy . The compound’s stability is also affected by the battery’s operating conditions, such as temperature and charge-discharge rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-pyrimidyl) disulfide can be synthesized through the oxidative coupling of 2-pyrimidine thiol. One efficient method involves the use of moist sodium periodate as the oxidizing agent. The reaction proceeds under solid-state conditions at room temperature, yielding high amounts of this compound in a short time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-state oxidative coupling method mentioned above is scalable and can be adapted for larger-scale production.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form disulfide S-oxides and disulfide S-dioxides.

Reduction: The disulfide bond can be reduced back to the corresponding thiols.

Substitution: The compound can participate in substitution reactions, particularly involving the pyrimidyl groups.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used for the oxidative coupling of thiols to form disulfides.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine can be used to cleave the disulfide bond.

Major Products Formed:

Oxidation: Disulfide S-oxides and disulfide S-dioxides.

Reduction: 2-pyrimidine thiol.

Scientific Research Applications

Bis(2-pyrimidyl) disulfide has diverse applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Comparison with Similar Compounds

- Bis(2-pyridyl) disulfide

- Bis(2-thiazolyl) disulfide

- Bis(2-benzothiazolyl) disulfide

Comparison: Bis(2-pyrimidyl) disulfide is unique due to the presence of pyrimidyl groups, which provide distinct electronic properties compared to other disulfides. The superdelocalization of electrons in the pyrimidyl rings enhances its reactivity and stability, making it particularly suitable for applications in high-rate lithium batteries .

Properties

IUPAC Name |

2-(pyrimidin-2-yldisulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINHMVNIBCANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SSC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295993 | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-46-4 | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)